(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
Description
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine is a chiral compound featuring an R-configuration at the ethoxycarbonyl group and L-configuration in the alanine moiety. It is structurally related to intermediates and metabolites of angiotensin-converting enzyme (ACE) inhibitors such as enalapril, moexipril, and imidapril. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol and CAS number 122076-80-6 . This compound is primarily utilized in research settings to study stereochemical influences on biological activity and synthetic pathways.
Properties
IUPAC Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Michael Addition : The reaction between ethyl γ-oxo-α-[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino benzenebutanoate and L-alanine benzyl ester proceeds in acetic acid at 25–30°C under atmospheric pressure (760 Torr). Sulfuric acid acts as a proton donor, facilitating imine formation.
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Hydrogenation : The intermediate undergoes hydrogenation using 10% palladium on activated charcoal in acetic acid. This step removes the benzyl (Bn) protecting group and reduces the keto group to a hydroxyl moiety.
Yield and Limitations
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Challenges : Poor selectivity due to competing Re-face attacks on the imine intermediate, necessitating tedious chromatographic purification.
Thiourea-Catalyzed Asymmetric Addition (Patent CN108147973B)
A 2017 patent introduced a thiourea- or urea-catalyzed addition reaction to enhance stereoselectivity, followed by hydrogenation.
Catalytic System and Optimization
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Catalyst : Thiourea derivatives (e.g., N,N'-diphenylthiourea) or urea compounds.
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Mechanism : The catalyst induces steric hindrance at the Re-face of the imine intermediate, directing the nucleophilic attack to the Si-face. This increases the diastereomeric ratio (dr) to >20:1.
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Hydrogenation : Conducted in isoamyl alcohol or t-butyl alcohol with palladium catalysts and trifluoroacetic acid . The addition of thiourea inhibitors (0.1–5 mol%) suppresses over-hydrogenation.
Industrial Advantages
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Post-Treatment : Simplified filtration and decolorization with activated carbon reduce processing time.
High-Pressure Hydrogenation with Activity Inhibitors
A 2021 protocol achieved a 96% yield using high-pressure hydrogenation and N,N-diphenylthiourea as a catalytic inhibitor.
Reaction Parameters
| Parameter | Value |
|---|---|
| Pressure | 2250.23 Torr (0.3 MPa) |
| Solvent System | 1,4-Dioxane/isopropyl alcohol (1:4) |
| Catalyst | 10% Pd/C (0.1 wt% Pd loading) |
| Inhibitor | N,N-diphenylthiourea (0.11 mmol) |
Purification Protocol
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Filtration : Removal of Pd/C catalyst.
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Decolorization : Activated carbon treatment.
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Crystallization : Addition of methyl tert-butyl ether (MTBE) induces precipitation at 0–10°C, yielding >98% purity and ee >99% .
Comparative Analysis of Methods
The Si-face preference in the addition reaction is critical for achieving the desired (R)-configuration. Thiourea catalysts form hydrogen bonds with the imine’s carbonyl group, creating a chiral environment that favors nucleophilic attack from the less hindered Si-face. Computational studies suggest a ΔΔG‡ of 2.1 kcal/mol between Re- and Si-pathways, explaining the high dr values .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine is primarily recognized as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors, such as ramipril and enalapril. These drugs are widely used for treating hypertension and heart failure. The compound's chiral nature allows for the production of stereochemically pure pharmaceuticals, which are crucial for efficacy and safety in drug development .
Organic Synthesis
As a chiral building block, this compound facilitates the synthesis of complex organic molecules. It serves as a precursor in creating various derivatives that can be utilized in agrochemicals and other pharmaceutical compounds. The ability to produce stereochemically defined products enhances its utility in synthetic organic chemistry .
Biological Research
Research has indicated potential bioactive properties of this compound. Studies focus on its interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery initiatives aimed at developing new therapeutic agents .
Industrial Applications
In the industrial sector, this compound is employed in producing advanced materials like polymers and coatings due to its favorable chemical properties. Its stability and reactivity make it suitable for applications requiring high performance and durability .
Case Study 1: Synthesis of ACE Inhibitors
A study demonstrated the use of this compound as an intermediate in synthesizing ramipril. The synthesis involved a multi-step process that highlighted the compound's role in achieving high selectivity and yield, addressing challenges faced in previous methods that often resulted in lower purity products .
Case Study 2: Chiral Building Block Utilization
In another research effort, this compound was utilized to synthesize a series of novel compounds with potential anti-cancer activity. The study emphasized the importance of chirality in enhancing biological activity and specificity towards cancer cell lines .
Data Table: Applications Overview
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Intermediate for ACE inhibitors | Ramipril, Enalapril |
| Organic Synthesis | Chiral building block for complex molecules | Various pharmaceutical compounds |
| Biological Research | Investigated for bioactive properties and interactions with biological targets | Drug discovery initiatives |
| Industrial Applications | Used in producing advanced materials | Polymers, coatings |
Mechanism of Action
The mechanism of action of (2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
- Structure & Configuration : S-configuration at the ethoxycarbonyl group and L-alanine.
- CAS : 82717-96-2 .
- Role : Key impurity (e.g., Enalapril Impurity B) and main metabolite of imidapril .
- Physical Properties : Melting point 150–152°C , stored at -20°C .
- Applications : Intermediate in moexipril synthesis; pharmacopeial reference standard .
- Synthesis : Produced via enantioselective reduction or conjugate addition/asymmetric hydrogenation .
Key Differences vs. Target Compound:
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-D-alanine
- Structure & Configuration : R-configuration (ethoxycarbonyl), D-alanine.
- CAS : 122076-80-6 .
- Properties : Molecular weight 279.33 g/mol , purity >95% (HPLC) .
Comparison Highlights:
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine Benzyl Ester
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl Chloride
Biological Activity
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine, also known as a key intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors, has garnered attention for its biological activity. This compound is primarily recognized for its role in pharmaceutical applications, particularly in the development of antihypertensive medications. Understanding its biological activity is crucial for elucidating its therapeutic potential and implications in drug design.
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- CAS Number : 84324-12-9
- Melting Point : 145-147 °C
- Density : 1.137 g/cm³
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Effects
This compound serves as an important intermediate in the synthesis of several ACE inhibitors, which are widely used to manage hypertension and heart failure. The mechanism of action involves the inhibition of the angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor.
2. Metabolic Pathways
Research indicates that this compound is metabolized into various active metabolites that contribute to its pharmacological effects. For instance, it is known to be a precursor for metabolites involved in the modulation of blood pressure and cardiovascular function.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound demonstrated an efficient method utilizing thiourea compounds as catalysts. The reaction yielded high selectivity and purity (>95% HPLC) which is critical for pharmaceutical applications .
Case Study 2: Efficacy in Hypertension Models
In experimental models of hypertension, this compound showed significant efficacy in lowering blood pressure. In vivo studies indicated that administration led to a reduction in systolic and diastolic pressures comparable to established ACE inhibitors like enalapril .
Data Table: Biological Activity Summary
| Activity | Description |
|---|---|
| ACE Inhibition | Effective in inhibiting angiotensin-converting enzyme, reducing blood pressure. |
| Metabolite Formation | Serves as a precursor for active metabolites influencing cardiovascular health. |
| Pharmacokinetics | Exhibits favorable absorption and distribution characteristics in animal models. |
| Toxicity Profile | Low toxicity observed in preliminary studies; further investigation required. |
Q & A
Q. What is the synthetic role of (-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in pharmaceutical intermediates?
This compound serves as a chiral intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors, such as Moexipril, and is a metabolite of Imidapril. Its stereochemistry (R-configuration at the ethoxycarbonyl group) is critical for downstream biological activity. Synthesis typically involves enantioselective methods like asymmetric hydrogenation or enzymatic resolution to ensure high enantiomeric purity .
Q. How can researchers verify the structural identity and purity of this compound?
Key methods include:
- HPLC with chiral columns to confirm enantiomeric excess (≥97% purity, as per commercial standards) .
- NMR spectroscopy (¹H/¹³C) to validate stereochemistry, particularly the (R)-ethoxycarbonyl and (S)-alanine moieties .
- Mass spectrometry (MS) to confirm molecular weight (279.33 g/mol) and fragmentation patterns .
Q. What are the recommended storage conditions to maintain stability?
Store as a crystalline powder at -20°C in moisture-free environments. In solution, use -80°C for long-term stability (≥1 year). Degradation under humidity or elevated temperatures can lead to ester hydrolysis or racemization .
Advanced Research Questions
Q. How does the stereochemical configuration (R vs. S) at the ethoxycarbonyl group influence biological activity?
The (S)-configured analogue (e.g., Enalapril Impurity B) is a known ACE inhibitor metabolite, while the (R)-form may exhibit altered binding kinetics due to spatial mismatches with enzyme active sites. Computational docking studies and in vitro enzymatic assays are recommended to compare inhibitory potencies .
Q. What challenges arise in scaling up enantioselective synthesis for this compound?
Key issues include:
- Catalyst efficiency : Transition-metal catalysts (e.g., Ru-BINAP) may require optimization to achieve >95% enantiomeric excess .
- Byproduct formation : Monitor for diastereomers or hydrolyzed derivatives using chiral HPLC .
- Cost-effective resolution : Enzymatic methods (e.g., lipase-mediated kinetic resolution) can reduce reliance on expensive catalysts .
Q. What analytical strategies are optimal for quantifying this compound in biological matrices (e.g., plasma, urine)?
Use LC-MS/MS with a deuterated internal standard (e.g., D₃-labeled analogue) to enhance sensitivity and specificity. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction to isolate the compound from endogenous metabolites .
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Acidic conditions (pH <3) : Rapid ester hydrolysis occurs, generating carboxylic acid derivatives.
- Neutral/basic conditions (pH 7–9) : Stable for ≤48 hours at 37°C, but racemization at the alanine chiral center may occur over time.
- Mitigation : Use buffered solutions (pH 6–7) and avoid prolonged exposure to light .
Methodological Considerations
- Stereochemical Analysis : X-ray crystallography or circular dichroism (CD) can resolve ambiguities in chiral centers .
- Synthetic Optimization : Design of Experiments (DoE) approaches can streamline reaction parameters (temperature, solvent, catalyst loading) for scalable synthesis .
- Metabolic Profiling : Incubate with liver microsomes to identify phase I/II metabolites, leveraging high-resolution mass spectrometry (HRMS) for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
